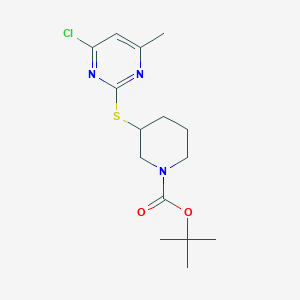![molecular formula C20H17N B13954136 9,10,12-trimethylbenzo[a]acridine CAS No. 63040-02-8](/img/structure/B13954136.png)
9,10,12-trimethylbenzo[a]acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10,12-Trimethylbenzo[a]acridine: is a polycyclic aromatic hydrocarbon that belongs to the acridine family It is characterized by a fused ring structure that includes both benzene and acridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10,12-trimethylbenzo[a]acridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,3,6-trimethylaniline with phthalic anhydride in the presence of a Lewis acid catalyst can yield the desired acridine derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9,10,12-Trimethylbenzo[a]acridine can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: 9,10,12-Trimethylbenzo[a]acridine is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: This compound has shown potential in biological applications, particularly as an anticancer agent. Its ability to intercalate with DNA and inhibit topoisomerase enzymes makes it a candidate for cancer therapy research.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its fluorescent properties are exploited in the development of optical materials and sensors.
Mechanism of Action
The mechanism of action of 9,10,12-trimethylbenzo[a]acridine primarily involves its interaction with DNA. The planar structure of the compound allows it to intercalate between DNA base pairs, disrupting the normal function of the DNA. This can inhibit the activity of enzymes such as topoisomerase, leading to the inhibition of cell proliferation. Additionally, the compound can generate reactive oxygen species, contributing to its cytotoxic effects.
Comparison with Similar Compounds
Acridine: A parent compound with similar structural features but lacking the methyl groups.
9-Methylacridine: A derivative with a single methyl group.
10-Methylacridine: Another derivative with a methyl group at a different position.
Uniqueness: 9,10,12-Trimethylbenzo[a]acridine is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. The specific positioning of these methyl groups can affect the compound’s ability to interact with biological targets and its overall stability.
Properties
CAS No. |
63040-02-8 |
|---|---|
Molecular Formula |
C20H17N |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
9,10,12-trimethylbenzo[a]acridine |
InChI |
InChI=1S/C20H17N/c1-12-10-17-14(3)20-16-7-5-4-6-15(16)8-9-18(20)21-19(17)11-13(12)2/h4-11H,1-3H3 |
InChI Key |
CWOZJMDRFAMWLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(C=CC4=CC=CC=C43)N=C2C=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}propionamide hydrochloride](/img/structure/B13954065.png)
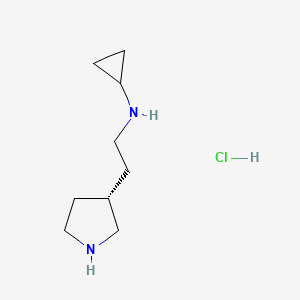
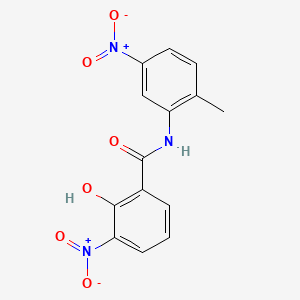
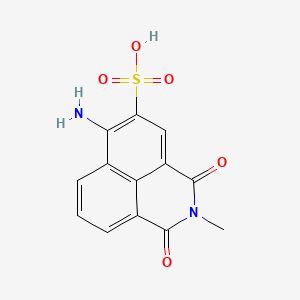

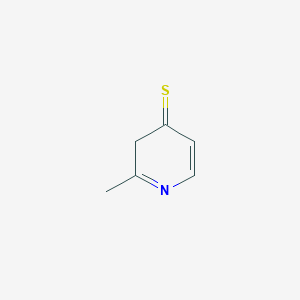
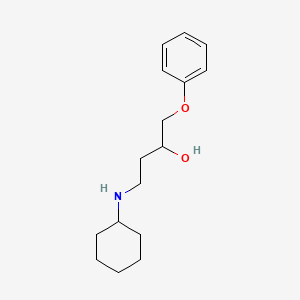
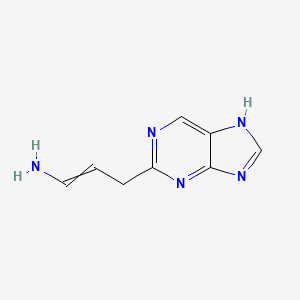
![2-(6-Methoxybenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B13954093.png)
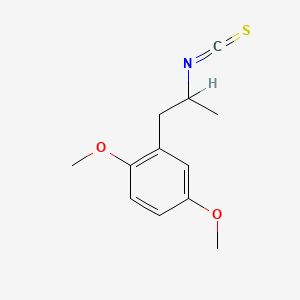
![2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13954108.png)
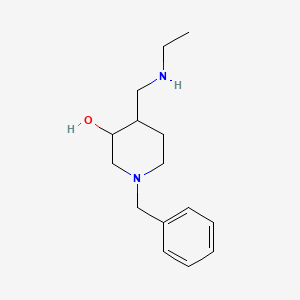
![Benzyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13954115.png)
